An In-Depth Technical Guide to Methyl 3-(4-nitrophenyl)propanoate
An In-Depth Technical Guide to Methyl 3-(4-nitrophenyl)propanoate
Introduction
Methyl 3-(4-nitrophenyl)propanoate is a nitrophenyl compound featuring a propanoic acid methyl ester backbone.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, designed for professionals in organic chemistry, pharmaceuticals, and biological research.[1] Its molecular structure, particularly the presence of a reactive nitro group on the phenyl ring, makes it a valuable and versatile starting material for the synthesis of a wide range of other aromatic and heterocyclic compounds.[1] Furthermore, this compound and its derivatives are subjects of research for their potential biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[1]
Chemical Identity and Physicochemical Properties
Structure and Identifiers
The core structure consists of a benzene ring substituted with a nitro group at the para (4-position) and a 3-(methoxycarbonyl)propyl group.
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IUPAC Name: Methyl 3-(4-nitrophenyl)propanoate
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Synonyms: 3-(4-Nitro-phenyl)-propionic acid methyl ester, Benzenepropanoic acid, 4-nitro-, methyl ester[1]
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Molecular Formula: C₁₀H₁₁NO₄[1]
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Molecular Weight: 209.20 g/mol
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CAS Number: 54405-42-4[2]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | |
| CAS Number | 54405-42-4 | [2] |
| Physical Form | Expected to be a solid | Inferred from analogs[3][4] |
| Solubility | Soluble in chloroform and methanol | Inferred from analogs |
Spectroscopic Profile
While a dedicated public spectrum for Methyl 3-(4-nitrophenyl)propanoate is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals:
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.3 ppm). The protons ortho to the electron-withdrawing nitro group will be further downfield than the protons meta to it, appearing as an A₂B₂ system. For a similar structure, aromatic protons on a nitrophenyl group were observed at δ 8.27-8.29 (m, 2H) and 8.03-8.05 (m, 2H).[6]
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Methyl Ester Protons: A singlet at approximately δ 3.6-3.7 ppm, corresponding to the three protons of the -OCH₃ group.[7] This is consistent with the singlet observed for the methyl group in methyl propanoate.[8]
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Methylene Protons (α and β): Two triplets corresponding to the two methylene groups (-CH₂CH₂-) of the propanoate chain. The triplet for the protons alpha to the carbonyl group is expected around δ 2.6 ppm, and the triplet for the protons beta to the carbonyl (and adjacent to the aromatic ring) is expected around δ 2.9 ppm.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display characteristic signals for each unique carbon environment:
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Carbonyl Carbon: A signal in the range of δ 172-175 ppm, typical for an ester carbonyl.[9]
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Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.
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Methyl Ester Carbon: A signal around δ 51-52 ppm for the -OCH₃ carbon.[9]
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Methylene Carbons: Two signals for the aliphatic -CH₂- groups, expected between δ 25-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by several strong absorption bands:
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C=O Stretch (Ester): A strong, sharp peak around 1730-1740 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester.[10]
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N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically appearing around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.
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C-O Stretch (Ester): A strong band in the region of 1160-1250 cm⁻¹.[7][10]
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C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[10]
Synthesis and Reactivity
Primary Synthesis Route: Fischer-Speier Esterification
The most direct and common method for synthesizing Methyl 3-(4-nitrophenyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid.[1] This classic reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Causality of Experimental Choices:
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Excess Alcohol: The Fischer esterification is a reversible equilibrium reaction. By using a large excess of methanol, the equilibrium is shifted towards the formation of the ester product according to Le Châtelier's principle. Methanol often serves as both the reactant and the solvent.
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Acid Catalyst: The reaction is extremely slow without a catalyst. A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
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Heat (Reflux): The reaction is typically conducted at the boiling point of the alcohol (methanol, ~65 °C) to increase the reaction rate.
Synthesis Workflow Diagram
Sources
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- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride | 108450-75-5 [sigmaaldrich.com]
- 5. Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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